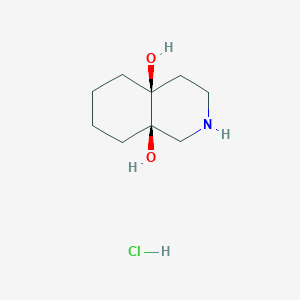

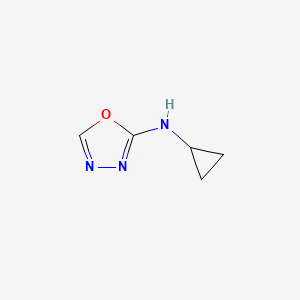

![molecular formula C26H27ClN2O4 B2821237 2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride CAS No. 2219376-33-5](/img/structure/B2821237.png)

2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Protecting Groups in Peptide Synthesis

One notable application involves the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group derived from this compound for the protection of hydroxy groups during peptide synthesis. The Fmoc group is advantageous because it can be removed under mild base conditions while leaving other sensitive groups intact, facilitating the stepwise construction of complex peptides (Gioeli & Chattopadhyaya, 1982). This characteristic makes it an essential tool in the synthesis of peptides, particularly in solid-phase peptide synthesis where the Fmoc strategy is widely employed.

Solid-Phase Peptide Synthesis (SPPS)

In the realm of SPPS, the Fmoc group has been used to introduce a hypersensitive acid-labile tris(alkoxy)benzyl ester anchoring, which facilitates the synthesis of protected peptide segments. This methodology underscores the versatility of Fmoc-based protecting strategies in enabling the synthesis of peptide fragments with high purity and yield, which are then used in the assembly of larger peptide chains or in modifications that enhance their biological activity (Albericio & Bárány, 1991).

Novel Fluorescence Probes

Another interesting application outside the direct scope of peptide synthesis is the development of novel fluorescence probes for detecting reactive oxygen species (ROS). These probes rely on specific chemical functionalities that can be synthesized using Fmoc chemistry, highlighting the broader utility of this compound in creating tools for biological and chemical analysis (Setsukinai et al., 2003).

Mecanismo De Acción

Target of Action

The primary targets of the compound “2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride” are currently unknown

Mode of Action

Given its structural similarity to other fluorenylmethyloxycarbonyl (fmoc) amino acids , it may be involved in peptide synthesis, where it could act as a protective group for the amino group during the synthesis process .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s challenging to determine the exact biochemical pathways it affects . If it functions similarly to other fmoc amino acids, it may play a role in the synthesis of peptides and proteins .

Result of Action

The molecular and cellular effects of this compound’s action are unclear due to the lack of research . If it functions as a protective group in peptide synthesis like other Fmoc amino acids, it could facilitate the production of specific peptides .

Propiedades

IUPAC Name |

2-[benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4.ClH/c29-25(30)17-28(16-19-8-2-1-3-9-19)15-14-27-26(31)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24;/h1-13,24H,14-18H2,(H,27,31)(H,29,30);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBXIRHUQOCFCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

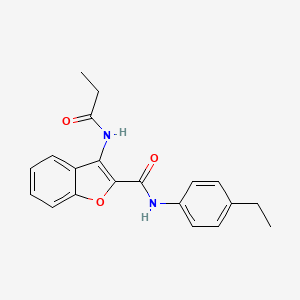

![N-{4-[1-(ethanesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2821155.png)

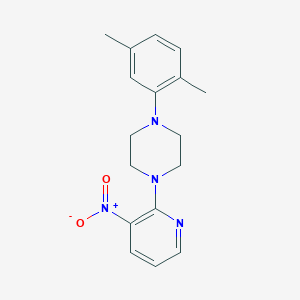

![N-(3,4-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2821156.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzothiazine-7-carboxylic acid](/img/structure/B2821157.png)

![2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride](/img/structure/B2821171.png)

![N-cyclopentyl-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2821172.png)

![Ethyl 4-((4-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2821175.png)

![4-Bromo-1,6-dioxaspiro[2.5]octane](/img/structure/B2821177.png)